molecular formula C18H16Cl3N3OS B4281546 3-[(4-chlorophenoxy)methyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

3-[(4-chlorophenoxy)methyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

Cat. No.: B4281546
M. Wt: 428.8 g/mol
InChI Key: JAGGECVOGQWLBR-UHFFFAOYSA-N
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Description

3-[(4-chlorophenoxy)methyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

The synthesis of 3-[(4-chlorophenoxy)methyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole typically involves multi-step reactions. One common method starts with the reaction of 4-chlorophenol and ethyl 2-chloroacetate to form an intermediate, which is then cyclized under alkaline conditions (such as NaOH) to produce the key intermediate 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with substituted benzyl chloride or alkyl chloride to afford the final product .

Chemical Reactions Analysis

3-[(4-chlorophenoxy)methyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenoxy)methyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in target organisms. For example, it can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects .

Comparison with Similar Compounds

3-[(4-chlorophenoxy)methyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include other 1,2,4-triazole derivatives, such as:

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-5-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3OS/c1-2-24-17(10-25-13-8-6-12(19)7-9-13)22-23-18(24)26-11-14-15(20)4-3-5-16(14)21/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGGECVOGQWLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chlorophenoxy)methyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
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3-[(4-chlorophenoxy)methyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 3
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3-[(4-chlorophenoxy)methyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 4
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3-[(4-chlorophenoxy)methyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 5
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3-[(4-chlorophenoxy)methyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-[(4-chlorophenoxy)methyl]-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

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